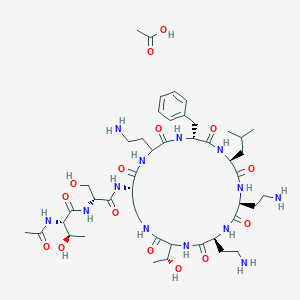![molecular formula C7H2Cl3N3 B8095326 2,4,7-Trichloropyrido[3,2-D]pyrimidine](/img/structure/B8095326.png)
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Descripción general
Descripción
2,4,7-Trichloropyrido[3,2-D]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with phosphorus oxychloride and phosphorus pentachloride. The mixture is heated by microwave irradiation at 160 °C for 2 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Pyrido[3,2-d]pyrimidines : Tikad et al. (2012) described an efficient synthesis of various 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, highlighting the first access to and the chemical interest of 2,4,7-trichloropyrido[3,2-d]pyrimidine. This compound shows selective reactivity at different positions, enabling the synthesis of a range of derivatives (Tikad et al., 2012).
Pallado-dehalogenation and Suzuki Cross-Coupling : Tikad et al. (2013) explored the efficient synthesis of 2,7-disubstituted pyrido[3,2-d]pyrimidines. They achieved the first synthesis of 2,7-dichloropyrido[3,2-d]pyrimidine by selective palladium-catalyzed dechlorination of this compound, followed by regioselective Suzuki cross-coupling reactions (Tikad et al., 2013).
Synthesis of Pyrrolo[2,3-d]pyrimidines : Dave and Shah (2002) reported the synthesis of novel pyrrolo[2,3-d]pyrimidines and their use in creating tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, which have potential as antibacterial agents (Dave & Shah, 2002).
Regioselective Transformations : Bouscary-Desforges et al. (2012) described an efficient route for synthesizing 2,4,8-trichloropyrido[3,2-d]pyrimidines with regioselective aromatic chlorides displacement. This study demonstrates the versatility of this compound in synthesizing diverse pyrido[3,2-d]pyrimidine derivatives (Bouscary-Desforges et al., 2012).
Biological Evaluation as Kinase Inhibitors : Dehbi et al. (2014) synthesized and biologically evaluated a collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines as potential kinase inhibitors. The study found that some compounds selectively inhibited DYRK1A and CDK5 without affecting GSK3, demonstrating the compound's potential in medicinal chemistry (Dehbi et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 2,4,7-Trichloropyrido[3,2-D]pyrimidine is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that interacts with several proteins, forming two distinct complexes named mTOR complex 1 (mTORC1) and 2 (mTORC2), which regulate different cellular processes including metabolism, growth, proliferation, and survival .
Mode of Action
It is known to be involved in thephosphoinositide 3-kinase (PI3K) and mTOR pathways . The compound may interact with these targets, leading to changes in cellular processes such as metabolism, growth, and survival .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer. By targeting this pathway, this compound can potentially influence a wide range of downstream effects, impacting cellular growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
The safety information for 2,4,7-Trichloropyrido[3,2-D]pyrimidine indicates that it is a substance that requires caution when handling. Prolonged exposure should be avoided and dust or vapor should not be inhaled. It is recommended to use personal protective equipment and avoid getting the substance in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
2,4,7-trichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALFCICPSCTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B8095255.png)




![(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8095286.png)
![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8095296.png)
![[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8095303.png)

![3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride](/img/structure/B8095310.png)



![4-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8095342.png)
